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molecular formula C6H7ClO2 B8415208 (-)-6-Chloromethyldihydropyran-2-one

(-)-6-Chloromethyldihydropyran-2-one

Cat. No. B8415208
M. Wt: 146.57 g/mol
InChI Key: QRKXHKVXFCXBIK-UHFFFAOYSA-N
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Patent
US05292891

Procedure details

A mixture of 150 mg (1.024 mmol) of (-)-6-chloromethyldihydropyran-2-one obtained in Example 4, 6 ml of ethyl acetate and 60 mg of 10% palladium-carbon was stirred for 2 hours under hydrogen atmosphere. After completion of the reaction, the catalyst was removed by filtration, and the solvent was distilled off. Afterward, the resultant residue was subjected to column chromatography (an eluent of hexane:ethyl acetate=5:1), thereby obtaining 146 mg (yield 96%) of (-)-6-chloromethyltetrahydropyran-2-one having
Quantity
150 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[O:8][C:7](=[O:9])[CH2:6][CH2:5][CH:4]=1>[C].[Pd].C(OCC)(=O)C>[Cl:1][CH2:2][CH:3]1[O:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClCC1=CCCC(O1)=O
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1CCCC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 146 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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